2-methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate
Description
2-Methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by a 2-methoxyethyl ester group at position 3, a cyano group at position 5, and a furan-2-yl substituent at position 2.
Properties
IUPAC Name |
2-methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9-12(15(18)21-7-6-19-2)13(11-4-3-5-20-11)10(8-16)14(17)22-9/h3-5,13H,6-7,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJXQZZQNDVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-methoxyethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate with analogous compounds:
*Estimated based on molecular formula (C₁₅H₁₆N₂O₅).
Key Observations :
- This modification is analogous to boronic acid derivatives with 2-methoxyethyl phenoxy groups, which demonstrated enhanced inhibitory activity in fungal histone deacetylase (HDAC) studies .
- Substituent Effects: The furan-2-yl group at position 4 (common in ) contributes to π-π stacking interactions in crystal packing, as seen in ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate (planar pyran ring; r.m.s. deviation 0.059 Å) .
Commercial and Industrial Relevance
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